Enantiomeric Configuration Determines Insecticidal Activity: (S)-Enantiomer Confers 4× Higher Toxicity in Fenvalerate Series
The (S)-enantiomer of the cyanohydrin intermediate is critical for the insecticidal activity of derived pyrethroid esters. In a direct comparative toxicity study using earthworms (Eisenia fetida), the (S)-enantiomer-based insecticide esfenvalerate (synthesized from (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile) was found to be at least 4 times more toxic than its racemic counterpart fenvalerate in both filter paper contact and artificial soil tests . This magnitude of difference is consistent across pyrethroid classes; a patent on structurally related α-cyano-3-phenoxybenzyl esters explicitly claims that the optically active (S)-enantiomer possesses activity 4 times that of the racemic modification [1].
| Evidence Dimension | Comparative toxicity to target/non-target organisms |
|---|---|
| Target Compound Data | Esfenvalerate (derived from (S)-enantiomer): LC₅₀ value not explicitly stated but at least 4× more toxic than racemate |
| Comparator Or Baseline | Fenvalerate (racemic mixture of (S)- and (R)-enantiomers): Baseline toxicity |
| Quantified Difference | ≥ 4-fold higher toxicity for the (S)-enantiomer-based product |
| Conditions | Earthworm (Eisenia fetida) filter paper contact toxicity test and artificial soil test |
Why This Matters
This quantifies the performance penalty of using racemic or incorrect enantiomer intermediates: a 4-fold loss in potency translates to higher application rates, increased cost, and greater environmental burden.
- [1] Sumitomo Chemical Co. (1980). JPS55104250A: Optically active alpha-cyano-3-phenoxybenzyl 2-(4-tert-butylphenyl)isovalerate, its preparation, and insecticide and acaricide comprising it. View Source
